2-Fluoro-1-methylcyclopropanamine 4-methylbenzenesulfonate
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Overview
Description
2-fluoro-1-methylcyclopropan-1-amine; 4-methylbenzene-1-sulfonic acid is a compound that combines a fluorinated cyclopropane amine with a sulfonic acid derivative
Preparation Methods
The synthesis of 2-fluoro-1-methylcyclopropan-1-amine; 4-methylbenzene-1-sulfonic acid involves several steps. The preparation typically starts with the synthesis of 2-fluoro-1-methylcyclopropan-1-amine, which can be achieved through a series of reactions involving fluorination and cyclopropanation. The 4-methylbenzene-1-sulfonic acid component is then introduced through a sulfonation reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
2-fluoro-1-methylcyclopropan-1-amine; 4-methylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Scientific Research Applications
2-fluoro-1-methylcyclopropan-1-amine; 4-methylbenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-1-methylcyclopropan-1-amine; 4-methylbenzene-1-sulfonic acid involves its interaction with specific molecular targets. The fluorinated cyclopropane moiety can interact with enzymes and receptors, affecting their activity. The sulfonic acid group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
2-fluoro-1-methylcyclopropan-1-amine; 4-methylbenzene-1-sulfonic acid can be compared with similar compounds such as:
2-fluoro-1-methylcyclopropan-1-amine: Lacks the sulfonic acid group, making it less soluble and reactive.
4-methylbenzene-1-sulfonic acid: Lacks the fluorinated cyclopropane moiety, reducing its potential for specific biological interactions.
Other fluorinated amines: These compounds may have different reactivity and biological activity profiles due to variations in their structure.
This compound’s unique combination of a fluorinated cyclopropane amine and a sulfonic acid group makes it a valuable tool in various fields of scientific research, offering distinct advantages over similar compounds.
Properties
Molecular Formula |
C11H16FNO3S |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-fluoro-1-methylcyclopropan-1-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C4H8FN/c1-6-2-4-7(5-3-6)11(8,9)10;1-4(6)2-3(4)5/h2-5H,1H3,(H,8,9,10);3H,2,6H2,1H3 |
InChI Key |
PCACQBNZNYOOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CC1F)N |
Origin of Product |
United States |
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